Strychnos hydrochloride

Solubility Formulation Analytical Chemistry

Strychnine hydrochloride is the essential reference standard for glycine receptor antagonism and chiral resolution. Unlike the free base, the hydrochloride salt delivers optimal aqueous solubility and stability critical for patch‑clamp electrophysiology and analytical calibration. Do not substitute with brucine; its lower potency and altered enantioselectivity invalidate comparative datasets. With purity ≥98% (HPLC) and defined specific rotation, this compound ensures instrument calibration accuracy for forensic and botanical extract analyses. Choose the correct salt form to maintain research integrity and reproducibility.

Molecular Formula C21H23ClN2O2
Molecular Weight 370.9 g/mol
Cat. No. B12505095
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameStrychnos hydrochloride
Molecular FormulaC21H23ClN2O2
Molecular Weight370.9 g/mol
Structural Identifiers
SMILESC1CN2CC3=CCOC4CC(=O)N5C6C4C3CC2C61C7=CC=CC=C75.Cl
InChIInChI=1S/C21H22N2O2.ClH/c24-18-10-16-19-13-9-17-21(6-7-22(17)11-12(13)5-8-25-16)14-3-1-2-4-15(14)23(18)20(19)21;/h1-5,13,16-17,19-20H,6-11H2;1H
InChIKeyVLXYTKMPCOQKEM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Strychnos Hydrochloride: Product Specification and Baseline for Research Procurement


Strychnine hydrochloride (CAS 1421-86-9) is the hydrochloride salt of the alkaloid strychnine, a prototypic competitive antagonist at glycine receptors and a non-selective nicotinic acetylcholine receptor antagonist [1]. The compound is obtained by combining strychnine with one molar equivalent of hydrogen chloride and is commonly used as a research tool to study neurophysiological mechanisms and receptor activity [1]. As a white to light beige crystalline powder with a molecular weight of 370.87 g/mol, it is a key reference standard in analytical laboratories and a critical reagent for investigating glycinergic and cholinergic signaling pathways [2].

Why Generic Substitution Fails: Critical Differentiation Points for Strychnos Hydrochloride


Procurement decisions for strychnine-based research reagents are not trivial; direct substitution with the free base or alternative salts can compromise experimental outcomes. The hydrochloride salt of strychnine provides a specific balance of aqueous solubility and stability that is not matched by the free base or other salts . Furthermore, while strychnine and its close analog brucine share a common mechanism, their potency at the glycine receptor and their toxicity profiles differ significantly, meaning that a brucine-based study cannot be directly extrapolated from strychnine hydrochloride data [1]. For applications requiring chiral resolution, the specific molecular recognition properties of strychnine differ from those of brucine, leading to different enantioselectivity outcomes [2]. Therefore, selecting the correct salt form and analog is essential for reproducible and interpretable research.

Quantitative Evidence Guide: Key Performance and Specification Data for Strychnos Hydrochloride


Solubility Comparison: Strychnine Hydrochloride vs. Strychnine Free Base

Strychnine hydrochloride exhibits significantly enhanced aqueous solubility compared to strychnine free base, a critical factor for preparing solutions for biological assays and analytical standards [1]. While strychnine free base is practically insoluble in water (0.2 g/100mL) [2], its hydrochloride salt has a reported solubility of approximately 1 g per 1.5 mL in water, representing a greater than 30-fold increase [1]. This improvement is essential for achieving the desired concentrations in aqueous buffers without the need for organic co-solvents that may interfere with biological activity.

Solubility Formulation Analytical Chemistry

Glycine Receptor Antagonism: Strychnine Hydrochloride Potency vs. Brucine

At the glycine receptor, its primary pharmacological target, strychnine demonstrates substantially higher potency than its close structural analog, brucine. Strychnine has an IC50 of 0.037 µM for the fast component of glycine-gated chloride currents [1]. While direct comparative IC50 values for brucine at the identical assay are less commonly reported, brucine is consistently described as being 'much less potent than strychnine' [2]. This potency differential is a key consideration when selecting an antagonist for studies requiring high-affinity blockade of glycine receptors.

Neuropharmacology Glycine Receptor Receptor Binding

In Vivo Functional Comparison: Strychnine Hydrochloride vs. Bicuculline Methiodide

In a direct in vivo neurophysiological study, the functional effects of strychnine hydrochloride were quantitatively compared to those of bicuculline methiodide, a GABA-A receptor antagonist [1]. In paralyzed cats, iontophoretic application of strychnine hydrochloride (5-10 mM) suppressed the mesencephalic locomotor region (MLR)-induced inhibition of group III muscle afferent input to lamina V cells by 39±11% (n=10) [1]. In contrast, bicuculline methiodide produced a greater suppression of 59±13% (n=14) in the same experimental model [1]. This differential suppression highlights their distinct roles in modulating spinal nociceptive pathways and underscores the importance of selecting the correct antagonist for specific research questions.

In Vivo Neurophysiology GABA vs. Glycine Spinal Cord

Comparative Toxicity Profile: Strychnine Hydrochloride vs. Brucine

A critical factor in the selection and handling of these alkaloids is their differential toxicity. Strychnine hydrochloride is significantly more toxic than brucine. The subcutaneous LD50 in mice for strychnine hydrochloride is 2.73 mg/kg [1]. In contrast, brucine is reported to have a toxicity that is 1/20th to 1/30th that of strychnine [2]. This substantial difference in acute toxicity mandates distinct safety protocols and influences the suitability of each compound for different experimental paradigms, particularly those involving in vivo administration or where occupational exposure is a concern.

Toxicology Safety LD50

Analytical Purity and Specification: Strychnine Hydrochloride as a Reference Standard

For analytical applications, the defined purity and specification of a compound are paramount. Commercially available strychnine hydrochloride is typically supplied with a purity of ≥98% as determined by HPLC, meeting the requirements for use as a reference standard in validated analytical methods . Its specific rotation is also a tightly controlled parameter, with a reported range of -27.0° to -30.0° (C=1, H2O) . In contrast, while brucine is also used for chiral resolution, its structural and optical properties differ, and it is not a direct substitute as a reference standard for strychnine in methods validated for the latter.

Analytical Chemistry Reference Standard Quality Control

Application in Chiral Resolution: Strychnine vs. Brucine as Resolving Agents

Both strychnine and brucine are employed as resolving agents for racemic mixtures, but their efficacy and selectivity differ. While brucine is more frequently used for the separation of racemic acids [1], strychnine has also been reported to function as a resolving agent, albeit to a lesser extent [2]. The underlying mechanisms of molecular recognition in diastereomeric salt formation differ between the two alkaloids, with strychnine showing a strong tendency to form solvated salts in 82% of cases [3]. This distinct crystallization behavior can lead to different enantioselectivity outcomes, making the choice between strychnine and brucine a critical decision for successful chiral separation of specific target compounds.

Chiral Resolution Enantioselectivity Crystallography

Optimal Research and Industrial Application Scenarios for Strychnos Hydrochloride


Neuropharmacology: Potent and Specific Glycine Receptor Antagonism

Strychnine hydrochloride is the gold-standard research tool for studies requiring potent, competitive antagonism of glycine receptors. Its high potency (IC50 0.037 µM [1]) allows for effective receptor blockade at low concentrations, minimizing off-target effects. This makes it the preferred choice over less potent analogs like brucine for investigating glycinergic neurotransmission in various experimental models, including patch-clamp electrophysiology in spinal cord and retinal neurons [1].

In Vivo Neurophysiology: Dissecting Spinal Sensory Processing

As demonstrated by direct comparative studies, strychnine hydrochloride produces a quantifiably different suppression of spinal sensory inhibition compared to GABA-A antagonists like bicuculline (39% vs. 59% suppression) [2]. This specific profile makes it an essential tool for researchers seeking to dissect the respective roles of glycine and GABA in modulating nociceptive pathways and central motor commands in intact animal models [2].

Analytical Chemistry: High-Purity Reference Standard for Method Validation

With commercially available purity exceeding 98% (HPLC) and a well-defined specific rotation , strychnine hydrochloride is a reliable reference standard for quantitative analytical methods. It is crucial for the accurate calibration of instruments and the validation of assays used to quantify strychnine and related alkaloids in complex matrices, such as botanical extracts or forensic samples, ensuring the generation of precise and reproducible data .

Synthetic Chemistry: Alternative Chiral Resolving Agent for Racemic Acids

In synthetic and analytical chemistry, strychnine hydrochloride serves as a valuable alternative chiral resolving agent. Its tendency to form solvated salts (~82% [3]) represents a distinct crystallization behavior compared to the more commonly used brucine [3]. This alternative pathway is critical for the resolution of racemic mixtures where brucine fails to provide effective enantioselectivity, enabling the isolation of pure enantiomers for further research or pharmaceutical applications [3].

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